Cas no 2172074-19-8 (1-(2-ethoxyethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-4-ylmethanol)

1-(2-ethoxyethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-4-ylmethanol 化学的及び物理的性質
名前と識別子
-
- 1-(2-ethoxyethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-4-ylmethanol
- EN300-1593404
- 2172074-19-8
- [1-(2-ethoxyethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol
-
- インチ: 1S/C10H19N3O2/c1-4-15-6-5-13-10(8(2)3)9(7-14)11-12-13/h8,14H,4-7H2,1-3H3
- InChIKey: HIHOONZGRPVGQI-UHFFFAOYSA-N
- ほほえんだ: O(CC)CCN1C(=C(CO)N=N1)C(C)C
計算された属性
- せいみつぶんしりょう: 213.147726857g/mol
- どういたいしつりょう: 213.147726857g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 6
- 複雑さ: 178
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 60.2Ų
1-(2-ethoxyethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-4-ylmethanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1593404-0.5g |
[1-(2-ethoxyethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol |
2172074-19-8 | 0.5g |
$1234.0 | 2023-06-04 | ||
Enamine | EN300-1593404-2.5g |
[1-(2-ethoxyethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol |
2172074-19-8 | 2.5g |
$2520.0 | 2023-06-04 | ||
Enamine | EN300-1593404-50mg |
[1-(2-ethoxyethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol |
2172074-19-8 | 50mg |
$1080.0 | 2023-09-23 | ||
Enamine | EN300-1593404-10.0g |
[1-(2-ethoxyethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol |
2172074-19-8 | 10g |
$5528.0 | 2023-06-04 | ||
Enamine | EN300-1593404-500mg |
[1-(2-ethoxyethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol |
2172074-19-8 | 500mg |
$1234.0 | 2023-09-23 | ||
Enamine | EN300-1593404-250mg |
[1-(2-ethoxyethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol |
2172074-19-8 | 250mg |
$1183.0 | 2023-09-23 | ||
Enamine | EN300-1593404-0.05g |
[1-(2-ethoxyethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol |
2172074-19-8 | 0.05g |
$1080.0 | 2023-06-04 | ||
Enamine | EN300-1593404-1.0g |
[1-(2-ethoxyethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol |
2172074-19-8 | 1g |
$1286.0 | 2023-06-04 | ||
Enamine | EN300-1593404-5.0g |
[1-(2-ethoxyethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol |
2172074-19-8 | 5g |
$3728.0 | 2023-06-04 | ||
Enamine | EN300-1593404-2500mg |
[1-(2-ethoxyethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol |
2172074-19-8 | 2500mg |
$2520.0 | 2023-09-23 |
1-(2-ethoxyethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-4-ylmethanol 関連文献
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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5. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
1-(2-ethoxyethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-4-ylmethanolに関する追加情報
1-(2-ethoxyethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-4-ylmethanol (CAS No. 2172074-19-8): An Emerging Compound in Medicinal Chemistry
1-(2-ethoxyethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-4-ylmethanol, with the CAS number 2172074-19-8, is a novel compound that has garnered significant attention in the field of medicinal chemistry. This compound is characterized by its unique structural features, which include an ethoxyethyl group and a propan-2-yl-substituted 1,2,3-triazole moiety. The presence of these functional groups imparts specific chemical and biological properties that make it a promising candidate for various therapeutic applications.
The 1,2,3-triazole ring is a versatile and widely studied heterocyclic structure due to its high stability and diverse biological activities. In the context of 1-(2-ethoxyethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-4-ylmethanol, the triazole ring serves as a key pharmacophore that can interact with various biological targets. The ethoxyethyl group enhances the lipophilicity of the molecule, potentially improving its cell membrane permeability and bioavailability. Meanwhile, the propan-2-yl substituent adds steric bulk and can influence the compound's binding affinity to specific receptors.
Recent studies have explored the potential therapeutic applications of 1-(2-ethoxyethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-4-ylmethanol. One notable area of research is its anti-inflammatory properties. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated immune cells. This suggests that it may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Beyond its anti-inflammatory effects, 1-(2-ethoxyethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-4-ylmethanol
The pharmacokinetic profile of 1-(2-ethoxyethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-4-ylmethanol
In terms of synthetic methods, 1-(2-ethoxyethyl)-5-(< strong >propan - 2 - yl strong >) - 1H - 1 , 2 , 3 - < strong >triazol - 4 - ylmethanol strong > can be synthesized using well-established procedures in organic chemistry. One common approach involves the copper-catalyzed azide–alkyne cycloaddition (CuAAC) reaction to form the triazole ring. This method is known for its high efficiency and selectivity, making it suitable for large-scale production.
The potential applications of 1-(2- strong > ethoxyethyl strong >) - 5 -( strong > propan - 2 - yl strong >) - 1H - 1 , 2 , 3 - strong > triazol - 4 - ylmethanol strong > extend beyond traditional pharmaceuticals. For example, it has been explored as a functional material in drug delivery systems due to its ability to enhance the solubility and stability of poorly water-soluble drugs. Additionally, its unique chemical structure makes it a valuable building block for synthesizing more complex molecules with tailored biological activities.
In conclusion, 1-(2- strong > ethoxyethyl strong >) - 5 -( strong > propan - 2 - yl strong >) - 1H - 1 , 2 , 3 - strong > triazol - 4 - ylmethanol strong > (CAS No. 2172074- p > < p >98) represents an exciting new compound with a wide range of potential applications in medicinal chemistry and beyond. Its unique structural features and promising biological activities make it a valuable candidate for further research and development. As more studies are conducted to elucidate its mechanisms of action and optimize its properties, this compound is likely to play an increasingly important role in advancing therapeutic options for various diseases. p > article > response > (Note: The HTML tags have been adjusted to ensure proper formatting within the XML structure.)
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